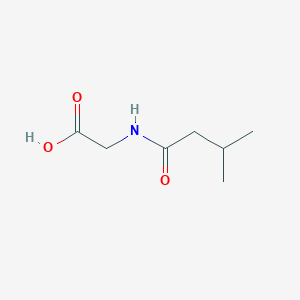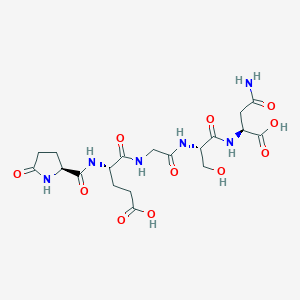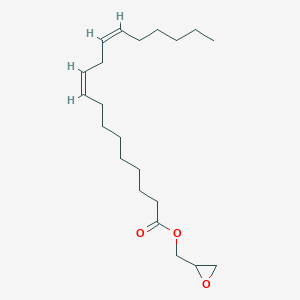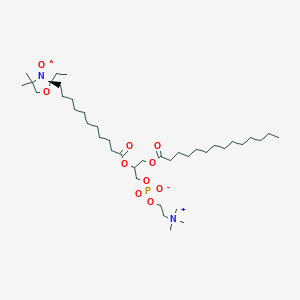
N-Isovaleroylglycine
Overview
Description
N-Isovaleroylglycine is an acyl glycine, a type of compound formed by the conjugation of glycine with an acyl group. It is a byproduct of the catabolism of the amino acid leucine and is found in human urine. This compound is significant in the study of metabolic disorders, particularly isovaleric acidemia, a condition characterized by the accumulation of isovaleryl-CoA metabolites due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase .
Mechanism of Action
Target of Action
N-Isovaleroylglycine, also known as Isovaleroylglycine, is an N-acylglycine where the acyl group is specified as isovaleryl . The primary target of this compound is the enzyme glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the chemical reaction: acyl-CoA + glycine → CoA + N-acylglycine .
Mode of Action
This compound interacts with its target, glycine N-acyltransferase, to produce CoA and N-acylglycine . This interaction is part of the catabolism of the amino acid leucine . It appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways in certain conditions. Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-isovalerylglycine .
Biochemical Pathways
This compound is a byproduct of the catabolism of the amino acid leucine . It is produced through the action of glycine N-acyltransferase . This biochemical pathway is crucial in the metabolism of leucine, an essential amino acid.
Pharmacokinetics
It is known that this compound is a metabolite found in human urine samples , suggesting that it is excreted from the body through the urinary system.
Result of Action
It is known that this compound is a byproduct of the catabolism of the amino acid leucine , suggesting that it plays a role in the metabolism of this essential amino acid.
Action Environment
It is known that various environmental factors can result in the activation and metabolic reprogramming of immune cells to aerobic glycolysis , which may indirectly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
N-Isovaleroylglycine interacts with various enzymes and proteins in the body. It is produced through the action of the enzyme glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The nature of these interactions involves the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of this compound .
Cellular Effects
It is known that acyl glycines, including this compound, are involved in various biochemical reactions in the body . These reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the catabolism of the amino acid leucine . This process involves the transfer of an acyl group from acyl-CoA to glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase . This results in the formation of this compound and CoA .
Metabolic Pathways
This compound is involved in the metabolic pathway of the amino acid leucine . This process involves the enzyme glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine, resulting in the formation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine, resulting in the formation of CoA and N-acylglycine . The reaction conditions typically involve the use of a suitable solvent and maintaining the reaction mixture at an optimal temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes that utilize genetically engineered microorganisms capable of producing glycine N-acyltransferase. These microorganisms can be cultured in bioreactors under controlled conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Isovaleroylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions typically involve an inert atmosphere and low temperatures.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted glycine derivatives .
Scientific Research Applications
N-Isovaleroylglycine has several scientific research applications, including:
Metabolic Disease Research: It is used to study the role of branched-chain amino acid metabolism disorders, such as isovaleric acidemia.
Disease Diagnosis: Changes in the levels of this compound in blood and urine can serve as biomarkers for metabolic disorders, aiding in clinical diagnosis.
Drug Metabolism Research: It is used to investigate the role of this compound in drug metabolism and assess the impact of drugs on branched-chain amino acid metabolism.
Basic Metabolism Research: It is used to analyze the metabolic pathways of this compound under normal and pathological conditions to explore its biological functions in the body.
Comparison with Similar Compounds
Similar Compounds
N-Isovalerylglycinate: This compound is the conjugate base of N-Isovaleroylglycine and shares similar metabolic pathways.
Isovalerylglycine: Another similar compound that is also a byproduct of leucine catabolism.
N-Isopentanoylglycine: This compound has a similar structure but with a different acyl group.
Uniqueness
This compound is unique due to its specific role in the catabolism of leucine and its significance as a biomarker for metabolic disorders. Its accumulation in conditions such as isovaleric acidemia highlights its importance in diagnosing and understanding these disorders .
Properties
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16284-60-9 | |
| Record name | Isovalerylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovaleroylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16284-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOVALEROYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of altered Isovaleroylglycine levels in urine?
A1: Isovaleroylglycine is a metabolite involved in leucine metabolism. Changes in its urinary concentration, as observed in both type 2 diabetes with induced hyperglycemia [] and bacterial pneumonia models [], suggest a metabolic response to these conditions. While the exact mechanism is not fully elucidated by these studies, the findings point to Isovaleroylglycine as a potential biomarker for disease or infection monitoring.
Q2: How do the urinary Isovaleroylglycine changes differ between bacterial infections and metabolic conditions like diabetes?
A2: In a study investigating the metabolic response to Streptococcus pneumoniae and Staphylococcus aureus infections [], a significant decrease in urinary Isovaleroylglycine was observed. Conversely, in a study examining hyperglycemia in type 2 diabetes [], Isovaleroylglycine levels increased significantly. This contrasting response suggests distinct metabolic pathway disruptions depending on the underlying cause, highlighting the potential of Isovaleroylglycine as a differential diagnostic marker.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)








